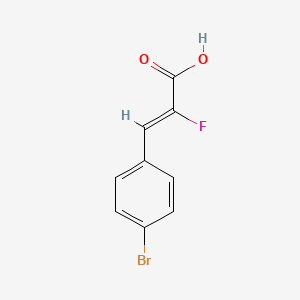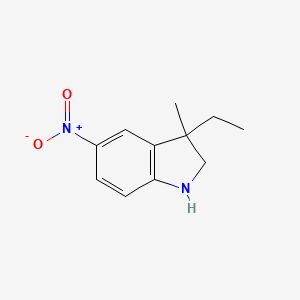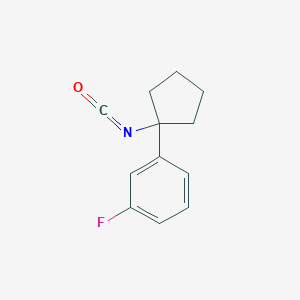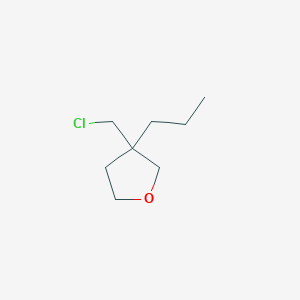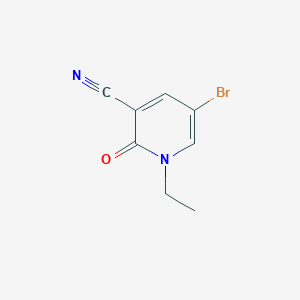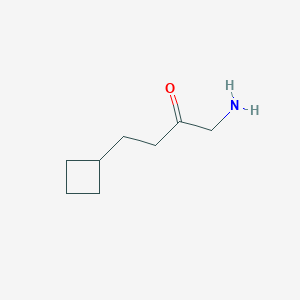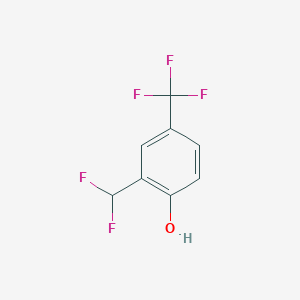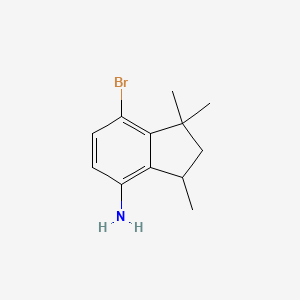amine](/img/structure/B13186946.png)
[(2,3-Dimethylphenyl)methyl](2-methylpropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dimethylphenyl)methylamine is an organic compound with the molecular formula C13H21N. It is a derivative of phenylmethylamine, where the phenyl ring is substituted with two methyl groups at the 2 and 3 positions, and the amine group is attached to a 2-methylpropyl group. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylphenyl)methylamine typically involves the alkylation of 2,3-dimethylbenzylamine with 2-methylpropyl halide under basic conditions. The reaction can be carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of (2,3-Dimethylphenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, halo, or other substituted aromatic compounds.
Scientific Research Applications
(2,3-Dimethylphenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2,3-Dimethylphenyl)methylamine exerts its effects involves interactions with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially affecting their function. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing molecular recognition and binding.
Comparison with Similar Compounds
Similar Compounds
Phenylmethylamine: Lacks the methyl substitutions on the aromatic ring.
2,3-Dimethylphenylamine: Lacks the 2-methylpropyl group.
Benzylamine: Lacks both the methyl substitutions and the 2-methylpropyl group.
Uniqueness
(2,3-Dimethylphenyl)methylamine is unique due to the presence of both the 2,3-dimethyl substitutions on the aromatic ring and the 2-methylpropyl group attached to the amine. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-[(2,3-dimethylphenyl)methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C13H21N/c1-10(2)8-14-9-13-7-5-6-11(3)12(13)4/h5-7,10,14H,8-9H2,1-4H3 |
InChI Key |
FUFFCCRNNZRVIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CNCC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-Iodoethoxy)methyl]-4-methyl-1H-1,2,3-triazole](/img/structure/B13186865.png)
![tert-Butyl (3aS,6R,6aR)-6-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13186868.png)
![(5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine](/img/structure/B13186872.png)

